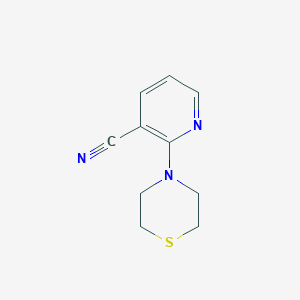
2-Thiomorpholinonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiomorpholinonicotinonitrile is a chemical compound with the molecular formula C10H11N3S It is a derivative of nicotinonitrile, characterized by the presence of a thiomorpholine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiomorpholinonicotinonitrile typically involves the reaction of nicotinonitrile with thiomorpholine under specific conditions. One common method includes the use of a base such as sodium methoxide to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Nicotinonitrile and thiomorpholine.
Reaction Conditions: The reaction is carried out in the presence of a base like sodium methoxide.
Procedure: Nicotinonitrile is reacted with thiomorpholine in a suitable solvent, often under reflux conditions, to yield this compound.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 2-Thiomorpholinonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or semiconductors.
作用机制
The mechanism of action of 2-Thiomorpholinonicotinonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease pathways. For example, its anticancer activity may be attributed to the inhibition of enzymes critical for cell proliferation and survival.
相似化合物的比较
Nicotinonitrile: The parent compound, which lacks the thiomorpholine ring.
Thiomorpholine: A related compound with a similar ring structure but without the nicotinonitrile moiety.
Furo[2,3-b]pyridine derivatives: Compounds with similar heterocyclic structures and potential bioactivity.
Uniqueness: 2-Thiomorpholinonicotinonitrile is unique due to the combination of the nicotinonitrile and thiomorpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse bioactivities compared to its individual components.
属性
分子式 |
C10H11N3S |
|---|---|
分子量 |
205.28 g/mol |
IUPAC 名称 |
2-thiomorpholin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3S/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13/h1-3H,4-7H2 |
InChI 键 |
ALFWVFPZYIPQKS-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1C2=C(C=CC=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide](/img/structure/B14789676.png)
![potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate](/img/structure/B14789678.png)
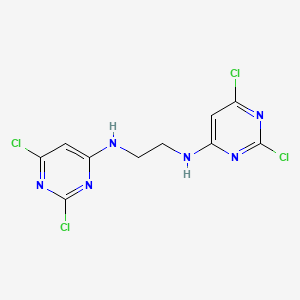
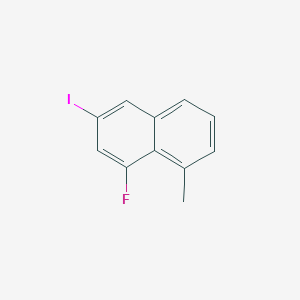
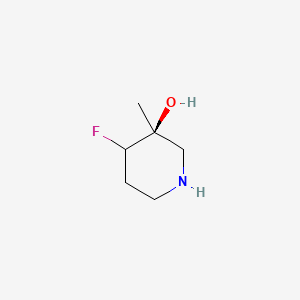
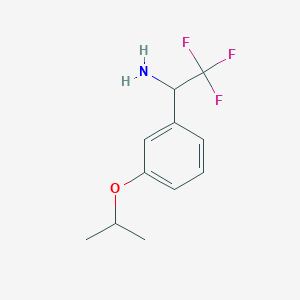

![Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate](/img/structure/B14789736.png)

![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide](/img/structure/B14789743.png)
![2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycar-bonyl-amino)-propyl]-amino}-pentanoic acid](/img/structure/B14789745.png)
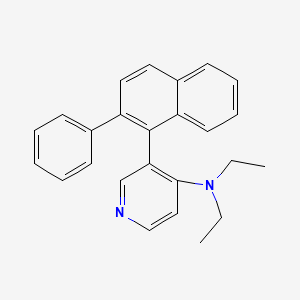
![1H-Pyrazole-4-carboxamide, N-[6-[3-amino-6-[2-(3-methoxy-1-azetidinyl)-4-pyridinyl]-2-pyrazinyl]-3-pyridinyl]-2,3-dihydro-2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-](/img/structure/B14789749.png)
![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14789752.png)
